(5-Bromopyridin-2-yl)methanethiol
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Overview
Description
(5-Bromopyridin-2-yl)methanethiol is an organic compound with the molecular formula C6H6BrNS. It is a derivative of pyridine, where a bromine atom is substituted at the 5-position and a methanethiol group is attached to the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2-methylpyridine to form 5-bromo-2-methylpyridine, which is then converted to (5-Bromopyridin-2-yl)methanethiol through thiolation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)methanethiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced under specific conditions to modify the pyridine ring or the thiol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyridine derivatives or modified thiol groups.
Scientific Research Applications
(5-Bromopyridin-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)methanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
5-Bromopyridin-2-ol: Contains a hydroxyl group at the 2-position instead of a methanethiol group.
5-Bromopyridine-2-thiol: Similar structure but with a thiol group directly attached to the pyridine ring
Uniqueness
The combination of these functional groups provides a versatile platform for further chemical modifications and interactions .
Properties
IUPAC Name |
(5-bromopyridin-2-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFFWZHOEFOQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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